N-Ethylindoline-4-carboxamide N-Ethylindoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15988819
InChI: InChI=1S/C11H14N2O/c1-2-12-11(14)9-4-3-5-10-8(9)6-7-13-10/h3-5,13H,2,6-7H2,1H3,(H,12,14)
SMILES:
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

N-Ethylindoline-4-carboxamide

CAS No.:

Cat. No.: VC15988819

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

N-Ethylindoline-4-carboxamide -

Specification

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name N-ethyl-2,3-dihydro-1H-indole-4-carboxamide
Standard InChI InChI=1S/C11H14N2O/c1-2-12-11(14)9-4-3-5-10-8(9)6-7-13-10/h3-5,13H,2,6-7H2,1H3,(H,12,14)
Standard InChI Key GTGJNRVWIMVJBS-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)C1=C2CCNC2=CC=C1

Introduction

Chemical Identity and Structural Characteristics

N-Ethylindoline-4-carboxamide belongs to the indoline class of heterocyclic compounds, characterized by a fused benzene and pyrrolidine ring system. The substitution pattern—an ethyl group on the carboxamide nitrogen and a carboxamide moiety at the 4-position—confers unique physicochemical properties that influence its reactivity and interactions with biological targets.

Molecular and Structural Properties

The compound’s IUPAC name is N-ethyl-2,3-dihydro-1H-indole-4-carboxamide, reflecting its bicyclic indoline core. Key structural attributes include:

PropertyValueSource
Molecular FormulaC11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}
Molecular Weight190.24 g/mol
Purity≥95% (reported)
Canonical SMILESCCNC(=O)C1=CC=CC2=C1NCCC2

The planar indoline ring system facilitates π-π stacking interactions, while the carboxamide group enables hydrogen bonding with biological targets. The ethyl substituent enhances lipophilicity, potentially improving membrane permeability .

Synthetic Routes and Optimization Challenges

The synthesis of N-Ethylindoline-4-carboxamide involves multi-step organic reactions, though detailed protocols remain undisclosed in public literature. Based on analogous indoline carboxamides, a plausible pathway includes:

Key Synthetic Steps

  • Indoline Ring Formation: Cyclization of o-nitrotoluene derivatives via the Bischler–Napieralski reaction, followed by reduction to yield indoline.

  • Carboxamide Introduction: Coupling of indoline-4-carboxylic acid with ethylamine using carbodiimide-based reagents (e.g., EDC/HOBt).

  • Purification: Chromatographic techniques to isolate the 4-substituted isomer, a critical step given the potential for regioisomeric byproducts .

Challenges in Synthesis

  • Regioselectivity: Achieving exclusive substitution at the 4-position requires careful control of reaction conditions, as indoline derivatives often exhibit multiple reactive sites.

  • Yield Optimization: Reported yields for similar compounds range from 40–60%, necessitating catalyst screening or flow chemistry approaches.

Biological Activity and Mechanistic Hypotheses

While direct studies on N-Ethylindoline-4-carboxamide are sparse, structurally related indoline carboxamides demonstrate diverse pharmacological activities, offering clues to its potential mechanisms.

Antimicrobial Activity

N-Ethylindoline-2-carboxamide exhibits moderate activity against Mycobacterium tuberculosis (MIC: 32 μg/mL), attributed to cell wall synthesis inhibition. The 4-carboxamide isomer’s efficacy in this context remains untested but warrants investigation given structural similarities.

Neuropharmacological Effects

Indoline derivatives often target serotonin and dopamine receptors. For example, vilazodone, an indole-based antidepressant, acts as a 5-HT₁A partial agonist. The carboxamide group in N-Ethylindoline-4-carboxamide could facilitate similar interactions, though receptor-binding assays are needed to confirm this.

Applications in Drug Discovery and Development

Lead Compound Optimization

The compound’s scaffold serves as a starting point for structure-activity relationship (SAR) studies. Potential modifications include:

  • Side Chain Variations: Replacing the ethyl group with bulkier alkyl or aryl groups to enhance target affinity.

  • Ring Substitutions: Introducing halogens or methoxy groups to modulate electronic properties and bioavailability.

Probe for Chemical Biology

As a fragment-like molecule (MW < 250), it could be used in crystallography or NMR-based screening to identify novel protein-binding sites .

Hazard ParameterPrecautionary MeasureSource
Inhalation RiskUse respiratory protection
Skin ContactWear nitrile gloves
Storage ConditionsStore in inert atmosphere at 2–8°C

Future Research Directions

  • Target Identification: Employ proteomics or affinity chromatography to map cellular targets.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models, prioritizing cancer and infectious disease models.

  • Synthetic Methodology: Develop enantioselective routes to access chiral indoline derivatives for stereochemical activity studies.

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